4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole
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Overview
Description
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole is a chemical compound with the molecular formula C8H6BrFN2O and a molecular weight of 245.05 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine and fluorine sources . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine and fluorine atoms can be selectively reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Scientific Research Applications
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
6-Bromo-4-fluoro-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Another related compound with different functional groups, affecting its chemical reactivity and applications.
(4-bromo-6-fluoro-1H-benzimidazol-2-yl)methanol: A closely related compound with similar properties and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrFN2O |
---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
(4-bromo-6-fluoro-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-1-4(10)2-6-8(5)12-7(3-13)11-6/h1-2,13H,3H2,(H,11,12) |
InChI Key |
BYZXNRYODXTJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)Br)F |
Origin of Product |
United States |
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